molecular formula C10H16O B14690144 4,4,6,6-Tetramethylcyclohex-2-en-1-one CAS No. 32264-57-6

4,4,6,6-Tetramethylcyclohex-2-en-1-one

Cat. No.: B14690144
CAS No.: 32264-57-6
M. Wt: 152.23 g/mol
InChI Key: AVJYBPVWUQFBIL-UHFFFAOYSA-N
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Description

4,4,6,6-Tetramethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C10H16O . It is a cyclohexenone derivative characterized by the presence of four methyl groups at positions 4 and 6 on the cyclohexene ring. This compound is known for its unique structural features and has been studied for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-tetramethylcyclohex-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,4,6-trimethyl-2-cyclohexenone with methyl iodide in the presence of a base . The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Organic solvents such as ethanol or acetone

    Catalyst/Base: Strong bases like sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4,4,6,6-Tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Bromine in carbon tetrachloride

Major Products Formed:

Scientific Research Applications

4,4,6,6-Tetramethylcyclohex-2-en-1-one has been utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Employed in the synthesis of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,6,6-tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

  • 4,4,6-Trimethyl-2-cyclohexenone
  • 4,4,6,6-Tetramethylcyclohexane-1,2-dione
  • 4,4,6,6-Tetramethyl-2-bromocyclohexanone

Comparison: 4,4,6,6-Tetramethylcyclohex-2-en-1-one is unique due to its specific structural arrangement and the presence of four methyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

32264-57-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,4,6,6-tetramethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-9(2)6-5-8(11)10(3,4)7-9/h5-6H,7H2,1-4H3

InChI Key

AVJYBPVWUQFBIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C=C1)(C)C)C

Origin of Product

United States

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